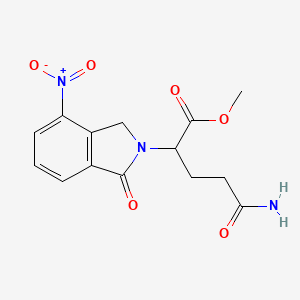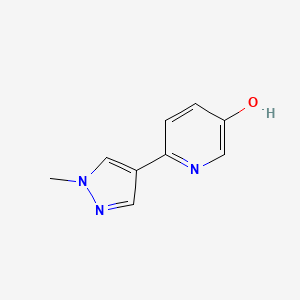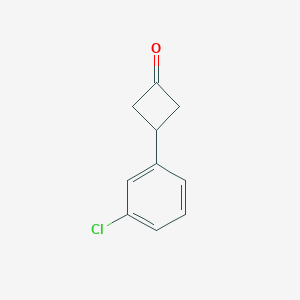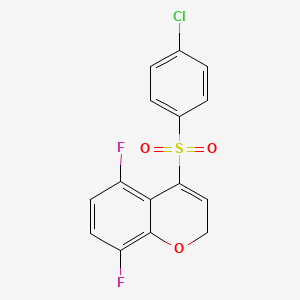
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Overview
Description
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene (4-CPS-DFC) is a synthetic organic compound that has been used in various scientific research applications due to its unique properties. 4-CPS-DFC is a chromene derivative that has a range of chemical and biological properties, which make it a useful tool for laboratory experiments. It is a highly reactive compound that can be used in a variety of synthetic reactions, and its chemical and biological properties make it a valuable tool for research into new drugs and materials.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial activity . Studies suggest that derivatives of this compound exhibit activity against Gram-positive bacterial strains . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal Applications
Derivatives of “4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene” have shown promising results against fungal strains like C. albicans . This opens up possibilities for new antifungal treatments, which are needed to combat fungal infections that are becoming increasingly resistant to existing medications.
Toxicity Studies
The toxicity of these compounds has been assessed using aquatic crustacean Daphnia magna . Understanding the toxicity is essential for determining the safety profile of potential new drugs derived from this compound.
In Silico Analysis
In silico studies have been performed to predict the potential mechanism of action and toxicity of these compounds . Such computational analyses are vital for guiding further experimental research and reducing the need for extensive in vivo testing.
Synthesis of Polysulfone Plastics
The compound serves as a precursor in the synthesis of polysulfone plastics . These plastics are known for their rigidity and temperature resistance, finding applications in various industries, including automotive and plumbing.
Development of Antibiofilm Agents
Research indicates that derivatives of this compound could be effective as antibiofilm agents . Biofilms are a major challenge in medical and industrial contexts, and new agents that can prevent or disrupt biofilms are of significant interest.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5,8-difluoro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2O3S/c16-9-1-3-10(4-2-9)22(19,20)13-7-8-21-15-12(18)6-5-11(17)14(13)15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRGEIMQJYSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=C(C=CC(=C2O1)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729006 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene | |
CAS RN |
944950-71-4 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


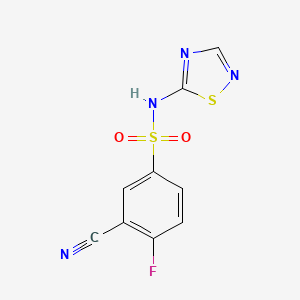

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
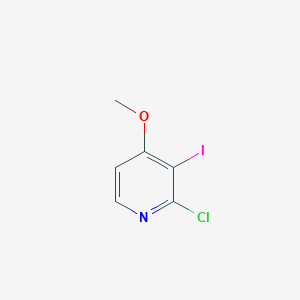
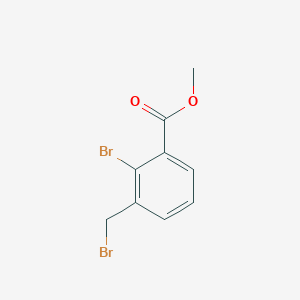
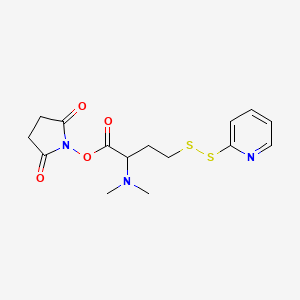
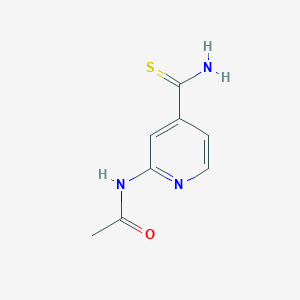
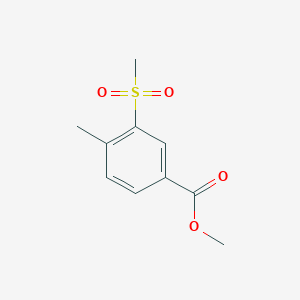
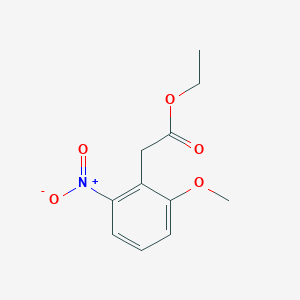
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
